Cas no 155540-06-0 (2-Pyrrolidinecarboxamide, N,N-dimethyl-1-(1-oxo-2-propenyl)-, (S)-)

2-Pyrrolidinecarboxamide, N,N-dimethyl-1-(1-oxo-2-propenyl)-, (S)- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrrolidinecarboxamide, N,N-dimethyl-1-(1-oxo-2-propenyl)-, (S)-
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- Inchi: 1S/C10H16N2O2/c1-4-9(13)12-7-5-6-8(12)10(14)11(2)3/h4,8H,1,5-7H2,2-3H3/t8-/m0/s1
- InChI Key: KLULENDAXWOIBK-QMMMGPOBSA-N
- SMILES: N1(C(=O)C=C)CCC[C@H]1C(N(C)C)=O
2-Pyrrolidinecarboxamide, N,N-dimethyl-1-(1-oxo-2-propenyl)-, (S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6702084-0.05g |
(2S)-N,N-dimethyl-1-(prop-2-enoyl)pyrrolidine-2-carboxamide |
155540-06-0 | 90% | 0.05g |
$246.0 | 2023-07-09 |
2-Pyrrolidinecarboxamide, N,N-dimethyl-1-(1-oxo-2-propenyl)-, (S)- Related Literature
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on 2-Pyrrolidinecarboxamide, N,N-dimethyl-1-(1-oxo-2-propenyl)-, (S)-
Professional Introduction to 2-Pyrrolidinecarboxamide, N,N-dimethyl-1-(1-oxo-2-propenyl)-, (S)- (CAS No. 155540-06-0)
The compound 2-Pyrrolidinecarboxamide, N,N-dimethyl-1-(1-oxo-2-propenyl)-, (S)-, identified by its CAS number 155540-06-0, represents a significant advancement in the field of medicinal chemistry. This enantiomerically pure molecule has garnered considerable attention due to its unique structural and functional properties, which make it a promising candidate for various therapeutic applications. The compound belongs to the pyrrolidine class of heterocycles, which are widely recognized for their biological activity and versatility in drug design.
At the core of this compound's structure lies the pyrrolidine ring, a six-membered nitrogen-containing heterocycle that is extensively studied for its role in medicinal chemistry. The presence of an amide functional group and dimethyl substitution on the nitrogen atom enhances its solubility and bioavailability, making it an attractive scaffold for drug development. The (S)-configuration of the chiral center further refines its pharmacological profile, ensuring high selectivity and efficacy in biological systems.
Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for research and development purposes. The synthesis involves multi-step organic transformations, including condensation reactions, stereoselective reductions, and protecting group strategies. These synthetic routes highlight the compound's feasibility for large-scale production, which is crucial for preclinical and clinical studies.
The biological activity of 2-Pyrrolidinecarboxamide, N,N-dimethyl-1-(1-oxo-2-propenyl)-, (S)- has been extensively explored in recent years. Studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in metabolic disorders, inflammation, and neurodegenerative diseases. The enantiopure nature of this compound ensures minimal side effects and improved therapeutic outcomes compared to racemic mixtures.
One of the most intriguing aspects of this compound is its interaction with proteases, particularly those implicated in cancer progression. Research has shown that the pyrrolidine scaffold can mimic natural substrates, thereby inhibiting key enzymes such as matrix metalloproteinases (MMPs) and cathepsins. These enzymes play a critical role in tissue degradation and tumor invasion, making them prime targets for anti-cancer therapies. The (S)-configuration enhances binding affinity and specificity, leading to more potent inhibition.
In addition to its anti-cancer potential, this compound has shown promise in treating inflammatory diseases. Studies indicate that it can modulate cytokine production and reduce inflammation by interacting with specific signaling pathways. The amide group and dimethyl substituents contribute to its ability to cross cell membranes efficiently, ensuring rapid absorption and distribution throughout the body.
The pharmacokinetic properties of 2-Pyrrolidinecarboxamide, N,N-dimethyl-1-(1-oxo-2-propenyl)-, (S)- have been thoroughly investigated to optimize its therapeutic use. Preliminary studies suggest that it exhibits moderate bioavailability with a half-life that allows for once-daily dosing. The compound's stability under physiological conditions further supports its suitability for oral administration or intravenous delivery.
Future research directions include exploring the compound's efficacy in combination therapies with other drugs. By leveraging its inhibitory properties against multiple targets, researchers aim to develop synergistic treatments that enhance therapeutic outcomes while minimizing resistance development. Computational modeling and high-throughput screening are being employed to identify additional potential applications for this versatile molecule.
The synthesis and characterization of this compound also contribute to the broader field of chiral chemistry. The development of efficient stereoselective synthetic routes provides valuable insights into designing other enantiomerically pure drugs with improved pharmacological profiles. These advancements underscore the importance of structural diversity in medicinal chemistry and the potential for novel compounds like 2-Pyrrolidinecarboxamide, N,N-dimethyl-1-(1-oxo-2-propenyl)-, (S)- to address unmet medical needs.
In conclusion, 2-Pyrrolidinecarboxamide, N,N-dimethyl-1-(1-oxo-2-propenyl)-, (S)- (CAS No. 155540-06-0) is a structurally unique and biologically active compound with significant therapeutic potential. Its enantiopure nature, combined with favorable pharmacokinetic properties, makes it an attractive candidate for further clinical development. As research continues to uncover new applications and synthetic strategies for this molecule, it is poised to play a crucial role in advancing modern medicine.
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